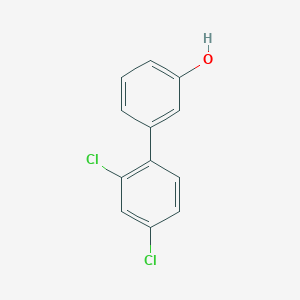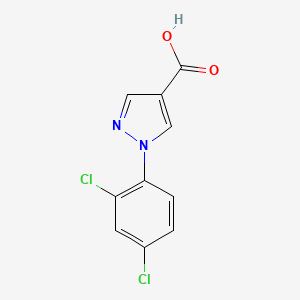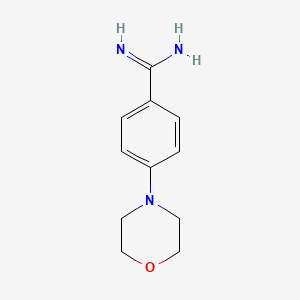
3-(2,4-Dichlorophenyl)phenol
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)phenol is a derivative of phenol containing two chlorine atoms . It is related to 2,4-dichlorophenol, which is a white solid that is mildly acidic .
Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Applications De Recherche Scientifique
Environmental Impact Assessment
Studies on environmental phenols, including compounds like 2,4-dichlorophenol, have highlighted their widespread use in consumer products and potential environmental impact. Mortensen et al. (2014) assessed exposure to environmental phenols among pregnant women, noting the significance of understanding the distribution and effects of such chemicals in the population and environment Mortensen et al., 2014.
Catalytic Degradation Studies
The catalytic hydrodechlorination of 2,4-dichlorophenol has been explored as a means to treat environmentally toxic compounds. Gómez-Quero et al. (2011) investigated the efficiency of Pd/Al2O3 catalysts in the hydrodechlorination process, providing insights into potential remediation technologies Gómez-Quero et al., 2011.
Remediation Technologies
Dechlorination mechanisms of 2,4-dichlorophenol using magnetic MWCNTs supported Pd/Fe nanohybrids have been studied for water treatment. Xu et al. (2016) detailed the process of rapid adsorption, gradual dechlorination, and desorption of phenol, highlighting the potential of these nanohybrids in water remediation Xu et al., 2016.
Analytical Methodologies
The determination of phenolic compounds, including 2,4-dichlorophenol, in water and industrial effluents has been a focus for environmental monitoring. Castillo et al. (1997) developed methods involving liquid-solid extraction followed by liquid chromatography, improving the detection and analysis of these compounds Castillo et al., 1997.
Oxidative Transformation Studies
The oxidative transformation of triclosan and chlorophene, which contain 2,4-dichlorophenyl groups, by manganese oxides has been researched by Zhang and Huang (2003). This study provided insights into the reaction mechanisms and environmental fate of such compounds Zhang & Huang, 2003.
Mécanisme D'action
Target of Action
Phenolic compounds, which include 3-(2,4-dichlorophenyl)phenol, are known to exhibit potent antimicrobial activities . They interfere with bacterial cell wall synthesis, DNA replication, and enzyme production .
Mode of Action
Phenolic compounds, including this compound, can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds
Biochemical Pathways
Phenolic compounds are known to interfere with several key biological processes, including cell wall synthesis, dna replication, and enzyme production . This interference can disrupt the normal functioning of cells, leading to their death.
Pharmacokinetics
A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to this compound, suggests that such compounds may have controlled oral dose and low incidence of lethality by ingestion .
Result of Action
Given its potential antimicrobial activity, it is likely that the compound leads to the death of bacterial cells by disrupting key biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of phenolic compounds used for water treatment, factors such as pH, temperature, and the presence of other contaminants can affect their effectiveness . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(2,4-Dichlorophenyl)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can induce apoptosis in certain cancer cell lines by activating the caspase cascade . Moreover, it affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1, which are critical regulators of inflammatory responses and cell survival . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components . Additionally, this compound can inhibit the activity of antioxidant enzymes, resulting in increased levels of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell viability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated cumulative toxic effects, including increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects such as liver and kidney damage . High doses of this compound have been associated with increased mortality rates in animal studies, highlighting the importance of dosage regulation.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHVXKFSHLBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651803 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-30-4 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)
![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)




![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)


